(rac)-Methotrimeprazine-d6 sulfoxide
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Overview
Description
(rac)-Methotrimeprazine-d6 sulfoxide is a deuterated derivative of methotrimeprazine, a phenothiazine derivative with antipsychotic and analgesic properties. The compound contains a sulfoxide functional group, which is a sulfur atom bonded to an oxygen atom and two carbon atoms. The “rac” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-Methotrimeprazine-d6 sulfoxide typically involves the oxidation of methotrimeprazine-d6. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The use of biocatalysts, such as sulfoxide reductases, has also been explored for the preparation of chiral sulfoxides, offering an environmentally friendly alternative to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions
(rac)-Methotrimeprazine-d6 sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide can be reduced back to the corresponding sulfide.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Methotrimeprazine-d6 sulfone.
Reduction: Methotrimeprazine-d6.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(rac)-Methotrimeprazine-d6 sulfoxide has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its antipsychotic and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of (rac)-Methotrimeprazine-d6 sulfoxide involves its interaction with various molecular targets, including dopamine receptors and other neurotransmitter systems. The sulfoxide group can modulate the compound’s binding affinity and selectivity, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Similar Compounds
Methotrimeprazine: The non-deuterated parent compound with similar pharmacological properties.
Other Phenothiazines: Compounds like chlorpromazine and promethazine, which share structural similarities and therapeutic uses.
Uniqueness
(rac)-Methotrimeprazine-d6 sulfoxide is unique due to the presence of deuterium atoms, which can influence its metabolic stability and pharmacokinetics.
Properties
Molecular Formula |
C19H24N2O2S |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-(2-methoxy-5-oxophenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3 |
InChI Key |
CUJAZGOWDHBZEI-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)C([2H])([2H])[2H] |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |
Origin of Product |
United States |
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